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UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine

kinase (RTK) [1] [2]. It was developed as a targeted therapeutic candidate for cancers where Mer is

abnormally expressed, such as acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors

(ATRT) [1] [3]. The following notes and protocols consolidate information from supplier data sheets and

peer-reviewed literature to support its use in biological research.

Chemical Properties and Storage

Chemical Name: 1-((trans-4-Aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-
d]pyrimidin-6-amine [2]

CAS Number: 1350547-65-7 [4] [2]
Molecular Formula: C₂₂H₂₉FN₆ [4] [2]

Molecular Weight: 396.50 g/mol [4]
Form: Supplied as a beige powder, typically as a trifluoroacetate salt [2].

Purity: ≥95% by HPLC [2].

The following table summarizes the critical storage information for UNC569:

Condition Specification

Long-Term Storage
(Powder)

-20°C for 3 years; 4°C for 2 years [4].

Short-Term Storage +2°C to +8°C; protect from light [2].
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Condition Specification

Reconstituted Stock
Solution

-80°C for 6 months; -20°C for 1 month [4]. Protect from light [2].

Handling Note Packaged under inert gas [2]. After opening, aliquot stock solutions to avoid
repeated freeze-thaw cycles [2].

Stock Solution Preparation and Solubility

Solubility: Soluble in DMSO and water with gentle warming [2].

DMSO: Up to 100 mg/mL [2].
Water: Up to 2.5 mg/mL with gentle warming [2].

Recommended Stock Concentration for In Vitro Assays: 10 mM in DMSO is commonly used [1].
Protocol for 10 mM Stock Solution in DMSO:

Weigh out the desired amount of UNC569 powder.
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For

example, add 1.26 mL of DMSO to 5 mg of powder.
Vortex or sonicate briefly to ensure complete dissolution.

Aliquot into sterile, light-protected microcentrifuge tubes.
Label the tubes with the date, concentration, and passage number.

Store at -80°C for long-term use.

Key Biochemical and Cellular Activity Data

The table below summarizes quantitative data on UNC569's activity:

Parameter Value Description / Context

IC₅₀ (Mer kinase) 2.9 nM Biochemical kinase assay [4] [2] [5].

Ki (Mer kinase) 4.3 nM Biochemical kinase assay [4] [2].

IC₅₀ (Axl) 37 nM Biochemical kinase assay [4] [2].

IC₅₀ (Tyro3) 48 nM Biochemical kinase assay [4] [2].
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Parameter Value Description / Context

IC₅₀ (p-Mer in 697
cells)

141 nM Inhibition of Mer autophosphorylation in human B-
ALL cells [4] [1].

IC₅₀ (Viability, 697
cells)

0.91 µM Reduction of proliferation/survival after 48 hours [1]
[5].

IC₅₀ (Viability, Jurkat
cells)

1.55 µM Reduction of proliferation/survival after 48 hours [1]
[5].

*In Vivo* Efficacy
(Zebrafish)

>50% tumor burden
reduction

4 µM for 2 weeks in T-ALL zebrafish model [1] [3].

Experimental Protocols

1. Inhibition of Mer Phosphorylation in ALL Cell Lines [1]

Cell Lines: Human B-ALL 697 and T-ALL Jurkat cells.

Procedure:
Culture cells in RPMI-1640 medium supplemented with 10% FBS.

Pre-treat cells with UNC569 (e.g., 1 µM) for 1 hour [1].
Stimulate cells with 0.12 mM pervanadate for 3 minutes to stabilize phosphorylated proteins.

Lyse cells and immunoprecipitate Mer using a specific antibody.
Detect phosphorylated and total Mer levels by Western blot analysis using phospho-specific

and total Mer antibodies.
Expected Outcome: UNC569 treatment (1 µM, 1.5 hours) effectively inhibits Mer activation and its

downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1].

2. Apoptosis Analysis via Western Blot [1]

Procedure:

Treat 697 or Jurkat cells with a concentration range of UNC569 (e.g., 0.4-2 µM) for 24 hours.
Prepare whole-cell lysates.

Perform Western blot analysis to detect cleaved caspase-3 and cleaved PARP, which are
markers of apoptosis.

Expected Outcome: UNC569 treatment induces apoptosis in a dose-dependent manner, evidenced
by increased levels of cleaved caspase-3 and cleaved PARP [1].
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3. Colony Formation Assay [1] [5]

Procedure:
Seed ALL cells in methylcellulose medium.

Treat cells with UNC569 at the desired concentrations.
Incubate for 1-2 weeks to allow for colony development.

Count the number of colonies formed and compare to untreated controls.
Expected Outcome: UNC569 causes a statistically significant, dose-dependent decrease in colony

formation [5].

4. Chemosensitization Assay [5]

Procedure:

Treat 697 cells with UNC569 in combination with a chemotherapeutic agent like etoposide.
After incubation, stain cells with YO-PRO-1 and propidium iodide.

Analyze the samples using flow cytometry to quantify apoptotic and dead cells.
Expected Outcome: Combination treatment results in a statistically significant increase in apoptotic

and dead cells compared to either agent alone [5].

Mechanism of Action and Signaling Pathway

UNC569 exerts its effects by potently and selectively inhibiting the Mer receptor tyrosine kinase. The

following diagram illustrates its mechanism of action and downstream consequences in cancer cells.

This diagram shows that in cancer cells, UNC569 acts as a direct ATP-competitive inhibitor of Mer kinase

activity [4] [2]. By preventing Mer autophosphorylation and activation, it blocks downstream pro-survival

signaling pathways, primarily PI3K/AKT and MAPK/ERK [1]. This inhibition leads to reduced cell

proliferation/survival, increased apoptosis, and greater sensitivity to conventional chemotherapy drugs [1]

[5].

Key Takeaways for Researchers

Storage is Critical: For reliable results, store the powder at -20°C and aliquoted stock solutions at

-80°C to maximize stability.
Cellular vs. Biochemical Potency: Be mindful of the difference between the low nM biochemical

IC₅₀ and the higher µM range needed for cellular effects; this is common for kinase inhibitors due to
cell permeability and other factors.
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Synergistic Potential: UNC569 has demonstrated strong chemosensitization properties in vitro,

making it an excellent candidate for combination therapy studies [5].
Specificity Consideration: While highly potent for Mer, UNC569 also inhibits Axl and Tyro3 at higher

concentrations, which should be considered when interpreting results [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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